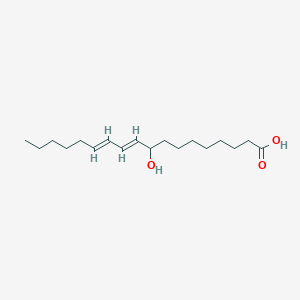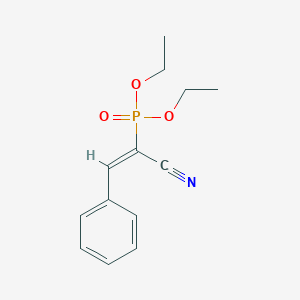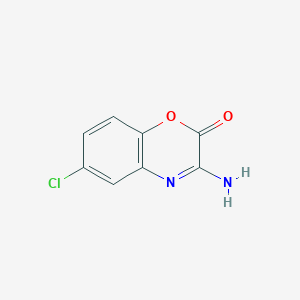![molecular formula C16H17NO3 B232207 N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)
N-[(3,4-dimethoxyphenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dimethoxyphenyl)methyl]benzamide, also known as DMB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMB is a small molecule that has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth. By inhibiting NF-κB, N-[(3,4-dimethoxyphenyl)methyl]benzamide may be able to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[(3,4-dimethoxyphenyl)methyl]benzamide has a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-[(3,4-dimethoxyphenyl)methyl]benzamide has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. N-[(3,4-dimethoxyphenyl)methyl]benzamide has also been found to have neuroprotective properties, which may make it a promising candidate for the development of drugs to treat neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3,4-dimethoxyphenyl)methyl]benzamide in lab experiments is that it is a small molecule, which makes it relatively easy to synthesize and manipulate. However, one limitation of using N-[(3,4-dimethoxyphenyl)methyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[(3,4-dimethoxyphenyl)methyl]benzamide. One area of interest is the development of drugs that target NF-κB, which may be able to reduce inflammation and prevent the growth of cancer cells. Another area of interest is the development of drugs that target the antioxidant and neuroprotective properties of N-[(3,4-dimethoxyphenyl)methyl]benzamide, which may be able to protect cells from damage caused by free radicals and prevent the development of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]benzamide and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[(3,4-dimethoxyphenyl)methyl]benzamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-[(3,4-dimethoxyphenyl)methyl]benzamide has anti-inflammatory properties, which make it a promising candidate for the development of drugs to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-8-12(10-15(14)20-2)11-17-16(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
Clave InChI |
ODSOSJXLGRPHPR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)


![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)

![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)

![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)